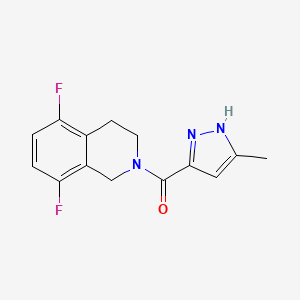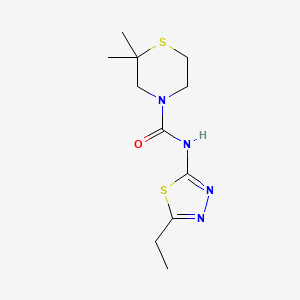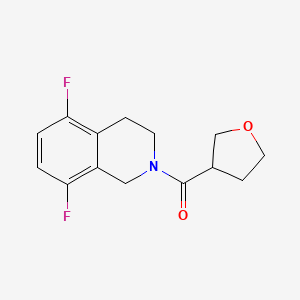
(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(oxolan-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(oxolan-3-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of novel drugs. In
Scientific Research Applications
(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(oxolan-3-yl)methanone has been the subject of extensive research due to its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of (5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(oxolan-3-yl)methanone is not fully understood, but it is believed to act through multiple pathways. One of the proposed mechanisms involves the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. In addition, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(oxolan-3-yl)methanone in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, making it a promising candidate for the development of novel drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the research on (5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(oxolan-3-yl)methanone. One possible direction is the investigation of its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the development of novel drugs based on the structure of this compound, which could exhibit improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various disease states.
In conclusion, this compound is a promising compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in the development of novel drugs.
Synthesis Methods
The synthesis of (5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(oxolan-3-yl)methanone has been reported in the literature. One of the most common methods involves the reaction of 5,8-difluoro-1,2,3,4-tetrahydroisoquinoline with 3-chloropropanal in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting intermediate is then treated with a reducing agent, such as sodium borohydride, to yield the final product.
Properties
IUPAC Name |
(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO2/c15-12-1-2-13(16)11-7-17(5-3-10(11)12)14(18)9-4-6-19-8-9/h1-2,9H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDITOILVLZXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCC3=C(C=CC(=C3C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-chloro-4-methoxyphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7583544.png)
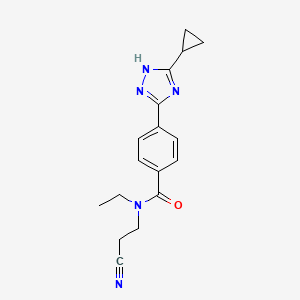
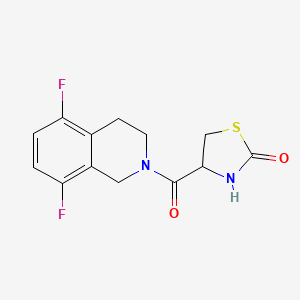




![[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol](/img/structure/B7583593.png)

